5-Bromo-2-ethylbenzo[d]oxazole
Overview
Description
5-Bromo-2-ethylbenzo[d]oxazole is a chemical compound with the molecular formula C9H8BrNO . It is also known by its IUPAC name, 5-bromo-2-ethyl-1,3-benzoxazole .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered oxazole ring with a bromine atom at the 5th position and an ethyl group at the 2nd position . The InChI code for this compound is 1S/C9H8BrNO/c1-2-9-11-7-5-6 (10)3-4-8 (7)12-9/h3-5H,2H2,1H3 .Physical and Chemical Properties Analysis
This compound is a white to yellow powder or crystals . It has a molecular weight of 226.07 . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis and Chemical Reactions
5-Bromo-2-ethylbenzo[d]oxazole and related compounds play a crucial role in the synthesis of various complex organic structures. For instance, they are used in the synthesis of fused pyridine and oxazole polycyclic systems, which are important in the development of new organic compounds (Nlcolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989). Similarly, they are utilized in the preparation of 5-substituted oxazoles, which serve as synthons for creating oxazolyl-substituted heterocycles including oxazolylimidazoles, -thiazoles, and -oxazoles (Laurent & Romine, 2009).
Catalysis and Chemical Reactions
In catalysis, these compounds have been used in palladium-catalyzed arylations of azole compounds with aryl halides. This process has been instrumental in the development of methods for the efficient production of 5-arylazoles (Pivsa-Art, Satoh, Kawamura, Miura, & Nomura, 1998). Additionally, they are significant in solar photo-thermochemical syntheses, a greener approach for creating 4-bromo-2,5-substituted oxazoles from N-arylethylamides (Dinda, Samanta, Eringathodi, & Ghosh, 2014).
Antimicrobial Activity
Some compounds derived from this compound have shown potential in antimicrobial applications. For example, compounds containing oxazole and triazole heterocyclic rings demonstrated antimicrobial activities against various bacteria and the Leishmania major species (Ustabaş, Süleymanoğlu, Ünver, & Direkel, 2020).
Biological Activity
Oxazole compounds, including those related to this compound, have been found to bind with various enzymes and receptors, displaying a wide range of biological activities. These activities include antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects (Zhang, Zhao, & Zhou, 2018).
Safety and Hazards
Future Directions
While specific future directions for 5-Bromo-2-ethylbenzo[d]oxazole are not mentioned in the available resources, oxazole derivatives are a topic of active research due to their diverse biological activities . They are being studied for their potential applications in medicinal chemistry, including as potential pharmaceutical agents .
Mechanism of Action
Target of Action
It’s known that oxazole derivatives, which 5-bromo-2-ethylbenzo[d]oxazole is a part of, have a wide range of biological actions and can bind with various enzymes and receptors via numerous non-covalent interactions .
Mode of Action
Oxazole derivatives are known to interact with biological systems through non-covalent interactions .
Biochemical Pathways
Oxazole derivatives, in general, have been found to be active against various diseases, indicating their involvement in multiple biochemical pathways .
Result of Action
Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Properties
IUPAC Name |
5-bromo-2-ethyl-1,3-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFKLDDJMPFJHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650750 | |
Record name | 5-Bromo-2-ethyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
938458-80-1 | |
Record name | 5-Bromo-2-ethylbenzoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=938458-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-ethyl-1,3-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90650750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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